ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride
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Overview
Description
Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyclopropyl group, and an ethyl ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride typically involves the following steps:
Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a precursor molecule.
Esterification: The ethyl ester moiety is formed through esterification reactions, typically using ethanol and an acid catalyst.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the selection of efficient catalysts, optimization of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The ester moiety can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride can be compared with similar compounds such as:
Ethyl (3S)-3-amino-3-phenylpropanoate hydrochloride: Similar structure but with a phenyl group instead of a cyclopropyl group.
Ethyl (3S)-3-amino-3-methylpropanoate hydrochloride: Similar structure but with a methyl group instead of a cyclopropyl group.
Ethyl (3S)-3-amino-3-cyclobutylpropanoate hydrochloride: Similar structure but with a cyclobutyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-cyclopropylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7(9)6-3-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETRDBGBHBURIS-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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